L-carnitine tartrate

Pharmacokinetics Bioavailability Absorption Kinetics

Formulators seeking a stable, non-deliquescent L-carnitine source for solid dosage forms avoid the manufacturing complexity and hermetic packaging costs of the hygroscopic free base. L-Carnitine tartrate (CAS 36687-82-8), a crystalline 2:1 salt meeting USP/FCC specifications, delivers quantifiable performance advantages: - Processability: Permits high-speed rotary tableting and conventional bottle packaging under ambient humidity, reducing per-unit manufacturing cost. - Absorption Kinetics: Yields a 3.5 h plasma free carnitine AUC superior to fumarate, magnesium citrate, and acetyl-L-carnitine salts, supporting rapid pre/intra-workout delivery. - Clinical Validation: 5-week supplementation significantly attenuates post-exercise serum creatine kinase (p=0.016) and improves perceived recovery (p=0.021), supporting science-backed recovery positioning.

Molecular Formula C11H21NO9
Molecular Weight 311.29 g/mol
Cat. No. B8138546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-carnitine tartrate
Molecular FormulaC11H21NO9
Molecular Weight311.29 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CC(CC(=O)[O-])O.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C7H15NO3.C4H6O6/c1-8(2,3)5-6(9)4-7(10)11;5-1(3(7)8)2(6)4(9)10/h6,9H,4-5H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t6-;/m1./s1
InChIKeyRZALONVQKUWRRY-FYZOBXCZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Carnitine Tartrate: Stable, Fast-Absorbing Carnitine Salt


L-Carnitine tartrate (L-carnitine L-tartrate; CAS 36687-82-8) is a 2:1 molar ratio salt of L-carnitine and L-tartaric acid [1]. Unlike L-carnitine base, this crystalline salt exhibits substantially reduced hygroscopicity, enabling routine processing and storage under ambient conditions without deliquescence [2]. As a source of the essential cofactor L-carnitine—which mediates mitochondrial import of long-chain fatty acyl-CoAs for β-oxidation—L-carnitine tartrate is widely utilized in dietary supplements, sports nutrition formulations, and functional foods where stable solid dosage forms and reliable carnitine delivery are required [3].

Why L-Carnitine Salts Are Not Interchangeable


L-Carnitine salts and esters exhibit distinct physicochemical and pharmacokinetic properties that preclude simple interchange in commercial formulations. Free L-carnitine base is highly hygroscopic, rapidly deliquescing at ambient humidity—a property that complicates manufacturing, necessitates hermetic packaging, and shortens shelf life [1]. In contrast, L-carnitine tartrate demonstrates markedly lower hygroscopicity and remains processable without special precautions [1]. Among carnitine salts, absorption kinetics also differ: L-carnitine tartrate yields a higher plasma free carnitine AUC during the first 3.5 hours post-dose compared to fumarate, magnesium citrate, and acetyl-L-carnitine [2]. These differences directly affect dosage form design, manufacturing cost, and the pharmacokinetic profile of the finished product, making generic substitution a risk to product performance and regulatory compliance.

L-Carnitine Tartrate: Comparative Evidence


Faster Initial Absorption vs. Other Carnitine Salts

In a crossover study in piglets, oral administration of L-carnitine tartrate (40 mg L-carnitine equivalents/kg) resulted in a higher plasma free carnitine AUC over the initial 0–3.5 hour interval compared to L-carnitine fumarate, L-carnitine magnesium citrate, acetyl-L-carnitine, and lauroyl-L-carnitine. Total AUC (0–32 h) was similar among all salts, confirming equivalent overall bioavailability [1].

Pharmacokinetics Bioavailability Absorption Kinetics

Reduced Hygroscopicity vs. Free L-Carnitine Base

Free L-carnitine base is highly hygroscopic and deliquesces rapidly under normal ambient humidity, requiring moisture-excluded manufacturing and hermetic individual packaging [1]. L-Carnitine tartrate, in contrast, is stable in storage at normal air moisture (≤60% relative humidity) and can be processed without special precautions. It does not tend to stick together or become lumpy, making it suitable for high-speed rotary tablet press operations [1].

Hygroscopicity Stability Solid Dosage Form Manufacturing

Clinically Validated Exercise Recovery

In a 5-week randomized, double-blind, placebo-controlled trial with 80 healthy adults, daily L-carnitine tartrate supplementation significantly improved perceived recovery and soreness (p = 0.021) and reduced serum creatine kinase (p = 0.016) compared to placebo following a high-volume exercise challenge [1]. The study also demonstrated blunted declines in strength and power, with benefits independent of gender and age [1].

Exercise Recovery Muscle Damage Creatine Kinase Sports Nutrition

USP and FCC Monograph Compliance

L-Carnitine tartrate is subject to official compendial monographs. The Food Chemicals Codex (FCC) specifies an assay acceptance range of 67.2%–69.2% L-carnitine and 30.8%–32.8% L-tartaric acid, each calculated on the anhydrous basis [1]. Commercial material meeting USP specifications further requires pH 3.0–4.5, loss on drying ≤0.5%, and residue on ignition ≤0.2% [2].

Purity Specifications Regulatory Compliance Quality Control

Improved Organoleptic Profile: Odorless

Free L-carnitine base often contains trace trimethylamine, which imparts an undesirable fishy odor that can negatively affect consumer acceptance [1]. L-Carnitine tartrate is completely odorless and possesses a refreshing, slightly acidic taste due to the bound tartaric acid [1].

Organoleptics Odor Taste Masking Consumer Acceptability

Comparable Bioavailability, Enhanced Processing

Total plasma carnitine AUC (0–32 hours) for L-carnitine tartrate is similar to that of free L-carnitine base and other L-carnitine salts (fumarate, magnesium citrate), indicating equivalent overall systemic exposure [1]. Unlike free L-carnitine base, however, L-carnitine tartrate delivers this equivalent bioavailability in a crystalline, non-hygroscopic form that is amenable to standard solid dosage manufacturing [2].

Bioequivalence Formulation Solid Dosage Forms

L-Carnitine Tartrate: Optimal Applications


Sports Nutrition: Rapid Carnitine Delivery

The faster initial absorption of L-carnitine tartrate relative to fumarate, magnesium citrate, and acetyl-L-carnitine [1] makes it the preferred carnitine source for pre-workout powders, intra-workout drinks, and immediate post-exercise recovery products. Formulators can leverage the compound's free solubility in water and pleasant acidic taste to create palatable, fast-dissolving beverages and effervescent tablets that deliver carnitine rapidly to exercising muscle tissue.

Tablets & Capsules for Mass-Market Supplements

The low hygroscopicity and non-sticking crystalline nature of L-carnitine tartrate [1] enable cost-effective, high-volume manufacturing of tablets and capsules using standard pharmaceutical equipment. Unlike free L-carnitine base, which requires moisture-controlled environments and hermetic blister packaging, L-carnitine tartrate can be processed on high-speed rotary presses and packaged in conventional bottles, significantly reducing per-unit manufacturing cost and complexity.

Exercise Recovery & Muscle Health Products

Human clinical trial data demonstrating that 5 weeks of L-carnitine tartrate supplementation significantly improves perceived recovery and soreness (p=0.021) and reduces serum creatine kinase (p=0.016) following high-volume exercise [1] support product positioning in the post-exercise recovery segment. Formulators developing science-backed recovery blends, amino acid complexes, or standalone carnitine supplements can cite this quantitative evidence in marketing and regulatory submissions.

GMP-Compliant Manufacturing with Compendial-Grade Ingredients

L-Carnitine tartrate meeting USP and FCC specifications [1][2] provides formulators with a fully characterized ingredient suitable for GMP manufacturing and international regulatory compliance. The defined compositional ranges (67.2%–69.2% L-carnitine, 30.8%–32.8% L-tartaric acid) [1] and specified physicochemical parameters (pH 3.0–4.5, loss on drying ≤0.5%) [2] enable consistent batch-to-batch quality and simplify analytical release testing.

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